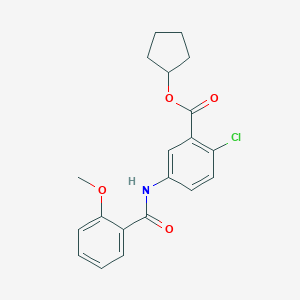
Benzoic acid, 2-chloro-5-((2-methoxybenzoyl)amino)-, cyclopentyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-chloro-5-((2-methoxybenzoyl)amino)-, cyclopentyl ester is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. This compound is commonly known as CP-94,253, and it has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of CP-94,253 involves its binding to the kappa opioid receptor. This binding prevents the activation of the receptor and thus reduces the perception of pain. CP-94,253 has also been found to exhibit some activity at the mu opioid receptor, but its selectivity for the kappa receptor is much greater.
Efectos Bioquímicos Y Fisiológicos
CP-94,253 has been found to exhibit a range of biochemical and physiological effects. In addition to its pain-reducing properties, it has also been found to have some anti-inflammatory activity. It has also been shown to have some effects on the cardiovascular system, including the reduction of blood pressure and heart rate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of CP-94,253 for lab experiments is its selectivity for the kappa opioid receptor. This allows researchers to study the effects of kappa receptor activation or inhibition without the confounding effects of other receptors. However, one limitation of CP-94,253 is its relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are many potential future directions for research on CP-94,253. One area of interest is its potential use as a therapeutic agent for pain management. Another area of research could be its use in the treatment of inflammatory diseases. Additionally, further studies could be conducted to explore its effects on other systems in the body, such as the immune system.
Métodos De Síntesis
The synthesis of CP-94,253 involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-methoxybenzoyl chloride to form the corresponding amide. This amide is then reacted with cyclopentyl chloroformate to yield the cyclopentyl ester of CP-94,253.
Aplicaciones Científicas De Investigación
CP-94,253 has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research has been its use as a selective antagonist for the kappa opioid receptor. This receptor is involved in the modulation of pain perception, and CP-94,253 has been found to be effective in reducing pain in animal models.
Propiedades
Número CAS |
178870-09-2 |
|---|---|
Nombre del producto |
Benzoic acid, 2-chloro-5-((2-methoxybenzoyl)amino)-, cyclopentyl ester |
Fórmula molecular |
C20H20ClNO4 |
Peso molecular |
373.8 g/mol |
Nombre IUPAC |
cyclopentyl 2-chloro-5-[(2-methoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C20H20ClNO4/c1-25-18-9-5-4-8-15(18)19(23)22-13-10-11-17(21)16(12-13)20(24)26-14-6-2-3-7-14/h4-5,8-12,14H,2-3,6-7H2,1H3,(H,22,23) |
Clave InChI |
HMKTWSFUMBEBMP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C(=O)OC3CCCC3 |
SMILES canónico |
COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C(=O)OC3CCCC3 |
Otros números CAS |
178870-09-2 |
Sinónimos |
cyclopentyl 2-chloro-5-[(2-methoxybenzoyl)amino]benzoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



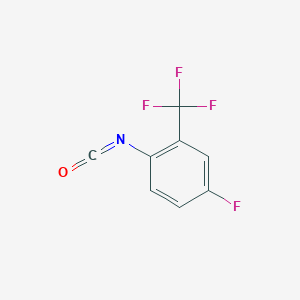

![(6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol](/img/structure/B62471.png)
![2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid](/img/structure/B62472.png)
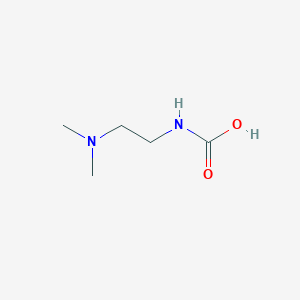
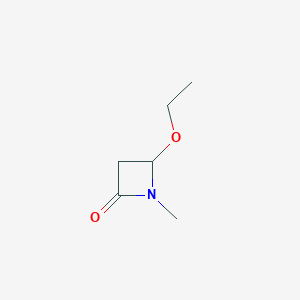
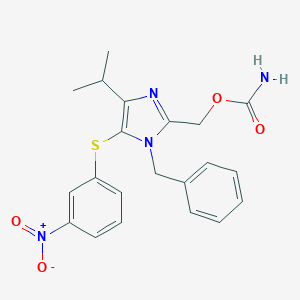
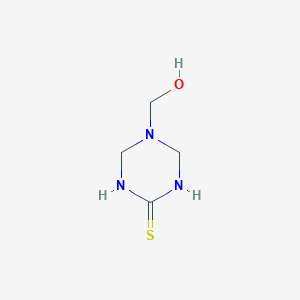
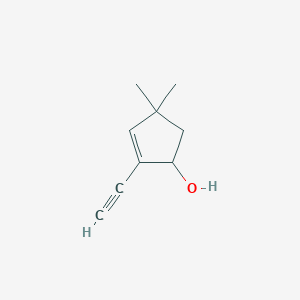
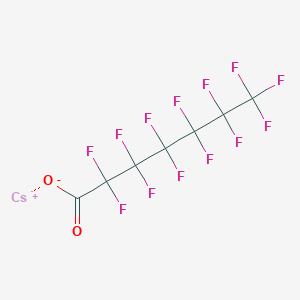
![6H-Pentaleno[1,6a-b]furan-6-one,2-ethoxyoctahydro-(9CI)](/img/structure/B62497.png)
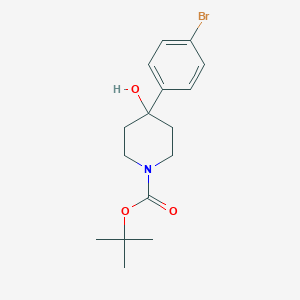
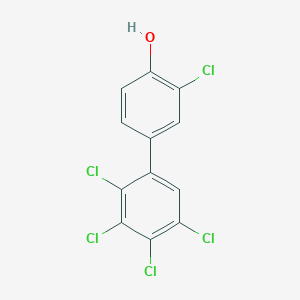
![5,6-Dihydro-4H-thieno[3,4-c]pyrrole-1-carbonitrile](/img/structure/B62507.png)